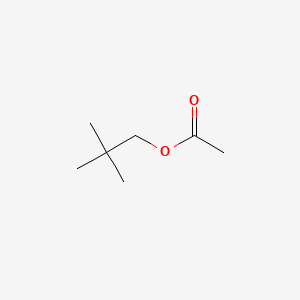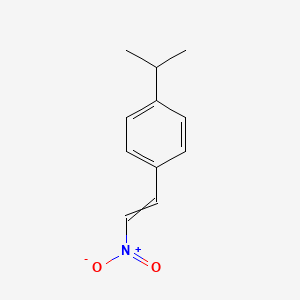
4-Isopropyl-beta-nitrostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-beta-nitrostyrene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, with an isopropyl group (-CH(CH3)2) positioned para to the nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Henry Reaction (Nitroaldol Reaction): The most common method for synthesizing 4-Isopropyl-beta-nitrostyrene involves the Henry reaction, where p-isopropylbenzaldehyde reacts with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide.
Microwave-Assisted Synthesis: An improved method involves the use of microwave irradiation, which significantly reduces reaction time and increases yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and scalability. The process involves the use of heterogeneous catalysts and optimized flow rates to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: 4-Isopropyl-beta-nitrostyrene can undergo reduction reactions to form the corresponding amine.
Oxidation: The compound can be oxidized to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Reduction: p-Isopropyl-beta-phenethylamine.
Oxidation: p-Isopropyl-beta-nitrobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 4-Isopropyl-beta-nitrostyrene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: It is used in the synthesis of compounds with potential therapeutic properties, such as anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism of action of 4-Isopropyl-beta-nitrostyrene involves its reactivity as a nitroalkene. The nitro group acts as an electron-withdrawing group, making the compound highly electrophilic. This electrophilicity allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
Beta-nitrostyrene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
p-Methyl-beta-nitrostyrene: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
p-Ethyl-beta-nitrostyrene: Contains an ethyl group, which affects its reactivity and applications compared to 4-Isopropyl-beta-nitrostyrene.
Uniqueness: this compound is unique due to the presence of the isopropyl group, which provides steric hindrance and influences its reactivity. This makes it suitable for specific applications where other nitrostyrenes may not be as effective .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(2-nitroethenyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3 |
Clé InChI |
PLOZMGIWCWVROY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



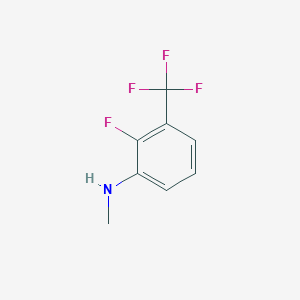

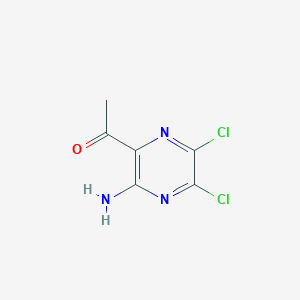
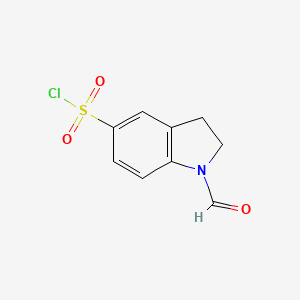
![6-Bromo-8-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8803757.png)

![2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B8803770.png)
![Methyl 2-(methylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8803777.png)
![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-YL)methyl]amine](/img/structure/B8803785.png)
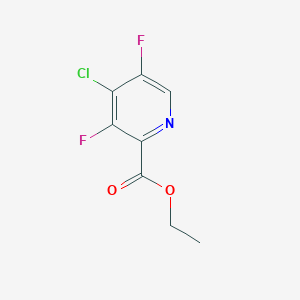
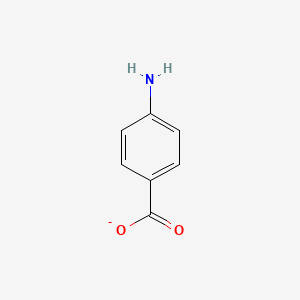
![2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8803814.png)
